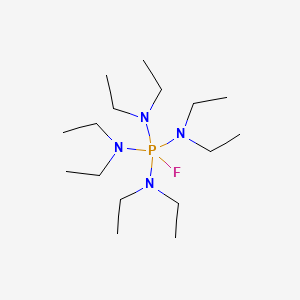
N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine: is a chemical compound known for its unique structure and properties. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to organic groups. The presence of multiple ethyl groups and a fluorine atom in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine typically involves the reaction of phosphorus trichloride with diethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+4(C2H5)2NH+F2→N,N,N’,N’,N”,N”,N”’,N”’-Octaethyl-1-fluoro-lambda 5 -phosphanetetramine+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals
Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound and its analogs are investigated for their potential therapeutic applications, including as anticancer agents and antimicrobial compounds.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine involves its interaction with specific molecular targets. The fluorine atom and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-chloro-lambda~5~-phosphanetetramine
Comparison: Compared to its analogs, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and binding interactions. This makes the fluorinated compound particularly valuable in applications requiring high specificity and stability.
Properties
CAS No. |
105234-93-3 |
|---|---|
Molecular Formula |
C16H40FN4P |
Molecular Weight |
338.49 g/mol |
IUPAC Name |
N-ethyl-N-[tris(diethylamino)-fluoro-λ5-phosphanyl]ethanamine |
InChI |
InChI=1S/C16H40FN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
InChI Key |
NSQIRTIKRPAETF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
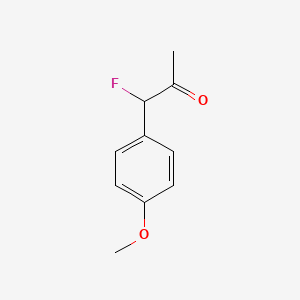
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
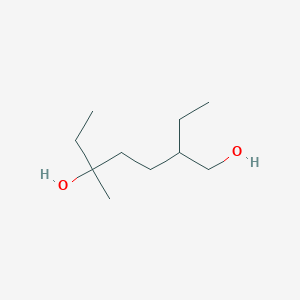
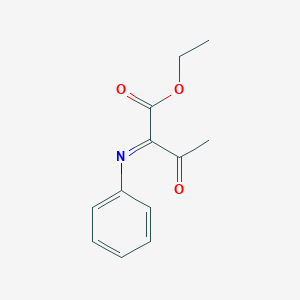
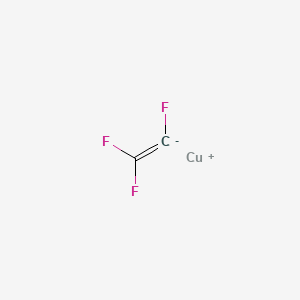
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
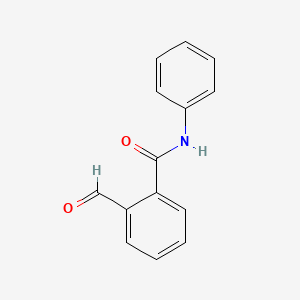
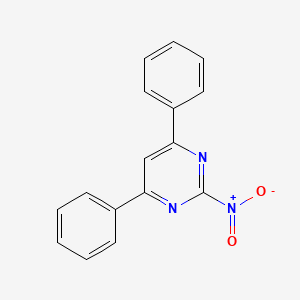
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

